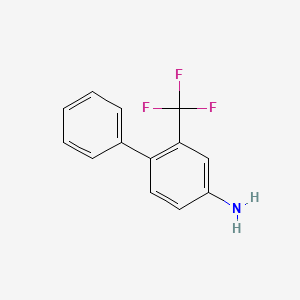

4-フェニル-3-(トリフルオロメチル)アニリン

概要

説明

“4-Phenyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C13H10F3N . It has a molecular weight of 237.22 . The compound is used in various research and development applications .

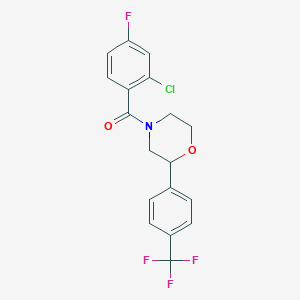

Molecular Structure Analysis

The molecular structure of “4-Phenyl-3-(trifluoromethyl)aniline” consists of a phenyl group attached to an aniline group with a trifluoromethyl group at the 3-position . The InChI code for the compound is 1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H .

Physical and Chemical Properties Analysis

“4-Phenyl-3-(trifluoromethyl)aniline” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

科学的研究の応用

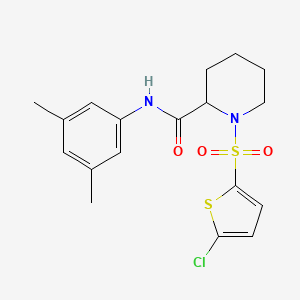

有機合成と医薬品化学

4-フェニル-3-(トリフルオロメチル)アニリンは、有機合成における貴重な構成要素として役立ちます。研究者は、より複雑な分子、特に医薬品の設計において、この物質を使用して、より複雑な分子を作成します。そのトリフルオロメチル基は、薬効、代謝安定性、およびバイオアベイラビリティを高めることができます。 たとえば、それは、進行性腎細胞がんおよび肝細胞がんの治療に使用されるFDA承認薬であるソラフェニブの合成に使用されています .

作用機序

Target of Action

The primary target of 4-Phenyl-3-(trifluoromethyl)aniline is currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds

Mode of Action

The trifluoromethyl group is known to significantly impact the chemical reactivity and biological activity of compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its molecular weight is 237.22 g/mol , and it is a liquid at room temperature . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Phenyl-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause serious eye irritation, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .

将来の方向性

特性

IUPAC Name |

4-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPGXANZLDHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)